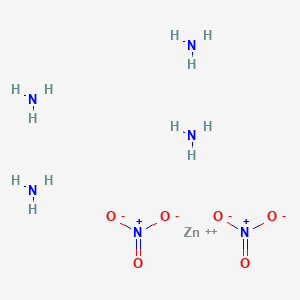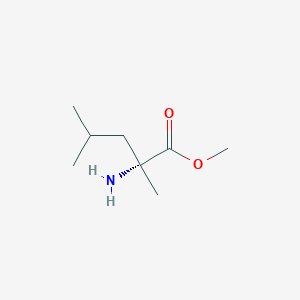
(Z)-but-2-enedioic acid;zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc maleate typically involves the reaction of zinc salts, such as zinc chloride or zinc sulfate, with maleic acid in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as:
ZnCl2+C4H4O4→Zn(C4H2O4)+2HCl
Industrial Production Methods
Industrial production of zinc maleate may involve large-scale reactions using similar methods as described above. The process typically includes the dissolution of zinc salts in water, followed by the addition of maleic acid. The resulting solution is then subjected to crystallization or precipitation techniques to isolate the zinc maleate compound.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc maleate can undergo various chemical reactions, including:
Oxidation: Zinc in the compound can be oxidized to form zinc oxide.
Reduction: The compound can be reduced under specific conditions to yield elemental zinc.
Substitution: Zinc maleate can participate in substitution reactions where the maleate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligands such as ammonia or ethylenediamine can be used to replace the maleate ligand.
Major Products Formed
Oxidation: Zinc oxide (ZnO)
Reduction: Elemental zinc (Zn)
Substitution: Zinc complexes with different ligands
Applications De Recherche Scientifique
Chemistry
Zinc maleate is used as a precursor in the synthesis of various zinc-containing compounds. It is also employed in coordination chemistry studies to understand the behavior of zinc complexes.
Biology
In biological research, zinc maleate is studied for its potential role in enzyme catalysis and as a model compound for zinc-containing enzymes.
Medicine
Zinc maleate has potential applications in medicine, particularly in the development of zinc-based drugs and supplements. Its role in zinc homeostasis and its potential therapeutic effects are areas of active research.
Industry
In the industrial sector, zinc maleate is used in the production of coatings, adhesives, and other materials that benefit from the properties of zinc.
Mécanisme D'action
The mechanism of action of zinc maleate involves the interaction of zinc ions with biological molecules. Zinc ions can act as Lewis acids, facilitating various biochemical reactions. They can also serve as structural components in enzymes, stabilizing their active sites and enhancing their catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc acetate
- Zinc sulfate
- Zinc chloride
Comparison
Zinc maleate is unique due to the presence of the maleate ligand, which imparts specific chemical properties to the compound. Unlike zinc acetate or zinc sulfate, zinc maleate can participate in reactions involving the maleate ligand, such as substitution reactions. Additionally, the coordination environment around the zinc ion in zinc maleate differs from that in other zinc compounds, leading to distinct reactivity and applications.
Propriétés
Formule moléculaire |
C4H4O4Zn |
|---|---|
Poids moléculaire |
181.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;zinc |
InChI |
InChI=1S/C4H4O4.Zn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |
Clé InChI |
PKMTWMDBJHRDBM-ODZAUARKSA-N |
SMILES isomérique |
C(=C\C(=O)O)\C(=O)O.[Zn] |
SMILES canonique |
C(=CC(=O)O)C(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)

![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)




![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833220.png)

![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)


![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)

